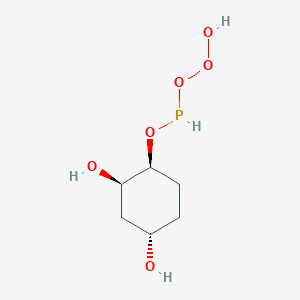
2-羧基苯甲醛
描述
邻苯甲醛酸,也称为2-羧基苯甲醛或2-甲酰基苯甲酸,是一种有机化合物,分子式为C8H6O3。它是邻苯二甲酸的衍生物,其特征是在苯环上同时存在醛基和羧酸官能团。由于其独特的反应性和在各个领域的应用,该化合物在有机化学领域引起了极大的兴趣。
科学研究应用
邻苯甲醛酸在科学研究中有几种应用:
作用机制
邻苯甲醛酸的作用机制涉及它由于醛基和羧酸基团的存在而与亲核试剂的反应。醛基可以与伯胺形成席夫碱,而羧酸基团可以形成酯和酰胺。 这些反应是由羧酸基团的吸电子性质促进的,这增加了醛基的亲电性 .
生化分析
Biochemical Properties
2-Carboxybenzaldehyde is known to react readily with Grignard reagents, forming alkyl and aryl-substituted phthalides This suggests that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to undergo ring-chain tautomerism to form 3-hydroxyphthalide
准备方法
邻苯甲醛酸可以通过多种方法合成:
卤代前体的水解: 一种常见的方法是水解2-溴-或2-氯邻苯二甲酸内酯。
萘的臭氧化: 该方法涉及萘的臭氧化,然后水解生成邻苯甲醛酸.
工业生产方法通常涉及类似的合成路线,但针对更高的产量和纯度进行了优化。
化学反应分析
由于存在醛基和羧酸官能团,邻苯甲醛酸会发生各种化学反应:
从这些反应中形成的主要产物包括邻苯二甲酸、2-羟甲基苯甲酸以及各种酯和酰胺。
相似化合物的比较
邻苯甲醛酸类似于其他含有醛基和羧酸基团的苯衍生物,例如:
邻苯二甲酸: 与邻苯甲醛酸不同,邻苯二甲酸有两个羧酸基团,而没有醛基.
2-甲酰基苯甲酸: 该化合物实质上与邻苯甲醛酸相同,通常可以互换使用.
3-羟基邻苯二甲酸内酯: 该化合物在醛基的位置有一个羟基,导致不同的反应性和应用.
邻苯甲醛酸之所以独特,是因为它在苯环上同时存在两种官能团,这使得它能够进行广泛的化学反应和应用。
属性
IUPAC Name |
2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFCHNNOHNJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059490 | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-67-5 | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalaldehydic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalaldehydic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthalaldehydic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?
A1: In humans, 2-Carboxybenzaldehyde is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []
Q2: What is the role of 2-Carboxybenzaldehyde dehydrogenase in bacterial phenanthrene degradation?
A2: 2-Carboxybenzaldehyde dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of 2-Carboxybenzaldehyde to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]
Q3: How does the presence of mercaptoethanol affect 2-Carboxybenzaldehyde reductase activity?
A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of 2-Carboxybenzaldehyde reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []
Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?
A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on 2-Carboxybenzaldehyde) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like 2-Carboxybenzaldehyde. []
Q5: Are there different types of AFAR enzymes?
A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []
Q6: What is the molecular formula and weight of 2-Carboxybenzaldehyde?
A6: The molecular formula of 2-Carboxybenzaldehyde is C8H6O3, and its molecular weight is 150.13 g/mol.
Q7: Has 2-Carboxybenzaldehyde been used in the synthesis of metal-organic frameworks (MOFs)?
A7: Yes, a Schiff base derived from 2-Carboxybenzaldehyde and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []
Q8: Can 2-Carboxybenzaldehyde be used as a starting material in organic synthesis?
A8: Yes, 2-Carboxybenzaldehyde is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []
Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from 2-Carboxybenzaldehyde?
A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving 2-Carboxybenzaldehyde and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []
Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and 2-Carboxybenzaldehyde?
A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and 2-carboxybenzaldehyde to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []
Q11: What analytical techniques are commonly employed to identify and quantify 2-Carboxybenzaldehyde and its metabolites?
A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze 2-Carboxybenzaldehyde and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of 2-Carboxybenzaldehyde biodegradation. [, ]
Q12: Can electrochemical methods be used to determine palladium using 2-Carboxybenzaldehyde thiosemicarbazone?
A12: Yes, the decrease in the reduction peak of 2-Carboxybenzaldehyde thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []
Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the 2-Carboxybenzaldehyde pathway?
A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl-](/img/structure/B143158.png)



